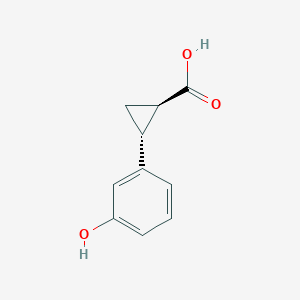

(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid

Description

(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid is a cyclopropane derivative characterized by a hydroxyl group at the meta position of the phenyl ring. This compound’s stereochemistry (1R,2R) and functional groups influence its physicochemical properties, such as polarity, hydrogen bonding capacity, and acidity. Cyclopropane rings are known for their strain and rigidity, which can enhance binding specificity in pharmaceutical applications.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9,11H,5H2,(H,12,13)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZRHXKNIDKRBY-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches

The preparation of (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid typically involves the following key steps:

- Construction of the cyclopropane ring with the 3-hydroxyphenyl substituent.

- Introduction or preservation of the hydroxy group on the phenyl ring.

- Stereoselective control to obtain the (1R,2R) enantiomer.

- Resolution of racemic mixtures when applicable.

Cyclopropanation Strategies

2.1. Ylide-Mediated Cyclopropanation

A notable synthetic route involves cyclopropanation via nitrogen ylides derived from bromoacetate esters and tertiary amines. For example, a related cyclopropane carboxylic acid derivative was synthesized through reaction of a vinyl-substituted aromatic compound with a nitrogen ylide generated from tert-butyl bromoacetate and DABCO (1,4-diazabicyclo[2.2.2]octane). This method allows for efficient formation of cyclopropane rings with good yields (~58%) and can be adapted for hydroxyphenyl substrates by appropriate substitution on the aromatic ring.

2.2. Palladium-Catalyzed Conjugate Addition Followed by Cyclopropanation

In the synthesis of related cyclopropyl carboxylic acids, palladium-catalyzed conjugate addition of potassium vinyltrifluoroborate to vinyl-substituted heteroaromatics was followed by cyclopropanation with nitrogen ylides. This sequence provides a controlled approach to cyclopropane ring formation with potential for stereochemical control.

Resolution of Racemic Mixtures

Since cyclopropanation often yields racemic mixtures, chiral resolution is critical to isolate the (1R,2R) enantiomer.

3.1. Diastereomeric Salt Formation with Chiral Amines

A common method employs treatment of the racemic acid with chiral amines (e.g., (S)-1-(1-naphthyl)ethylamine or (L)-phenylalanine amide) to form diastereomeric salts. These salts have different solubilities and can be separated by crystallization. Subsequent acidification regenerates the optically pure acid.

3.2. Crystallization Techniques

Recrystallization from suitable solvents such as ethyl acetate, toluene, or mixtures with heptane is used to enhance enantiomeric purity. The choice of solvent and temperature control during crystallization are critical parameters influencing resolution efficiency.

Alternative Synthetic Routes and Improvements

5.1. Nitrite-Catalyzed Hydroxylation and Deprotection

A Chinese patent describes a method for synthesizing 1-hydroxycyclopropanecarboxylic acid derivatives involving:

- Dissolution of a precursor compound in aqueous sulfuric acid.

- Catalysis by sodium nitrite and sulfuric acid at low temperature (0-5 °C).

- Removal of protecting groups to reveal the hydroxy functionality.

- Controlled reaction conditions to improve yield and reduce pollution.

Though this method is for simpler hydroxycyclopropanecarboxylic acids, it suggests potential for adaptation to the 3-hydroxyphenyl derivative by appropriate precursor design.

Summary Table of Key Preparation Parameters

Research Findings and Considerations

- The nitrogen ylide method offers a versatile and scalable approach to cyclopropanation with good stereocontrol potential.

- Chiral resolution via diastereomeric salt formation remains a reliable method to obtain enantiopure (1R,2R) isomers.

- Solvent choice and temperature control during crystallization and extraction steps critically affect yield and purity.

- Newer methods involving mild hydroxylation and deprotection steps can improve environmental impact and process efficiency.

- Direct asymmetric synthesis methods for the hydroxyphenyl derivative are less documented, indicating an area for further research.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid typically involves asymmetric synthesis techniques. The compound can be synthesized from readily available precursors through various methods, including the use of chiral catalysts or resolving agents to obtain the desired enantiomer. For instance, the asymmetric synthesis can be achieved via the reaction of cyclopropanecarboxylic acid derivatives with substituted phenols under controlled conditions to yield high enantiomeric excess (ee) values .

GPR Modulation

One of the notable applications of (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid is its role as a modulator of G protein-coupled receptors (GPCRs), particularly GPR120 and GPR88. These receptors are implicated in various metabolic processes and are potential targets for treating conditions such as diabetes and obesity. Compounds that activate these receptors can help regulate insulin sensitivity and glucose metabolism .

Anti-inflammatory Properties

Research indicates that derivatives of cyclopropanecarboxylic acids exhibit anti-inflammatory properties by inhibiting leukotriene C4 synthase activity. This inhibition can be beneficial in treating inflammatory diseases such as asthma and rheumatoid arthritis . The specific compound (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid has shown promise in preclinical studies for its anti-inflammatory effects.

Treatment of Metabolic Disorders

Due to its ability to modulate GPR120, (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid is being investigated for its therapeutic potential in treating metabolic disorders like type 2 diabetes and obesity. The modulation of this receptor can lead to improved glucose homeostasis and reduction in body weight .

Cardiovascular Health

The compound's influence on metabolic pathways also suggests a role in cardiovascular health management. By improving insulin sensitivity and reducing inflammation, it may help mitigate risks associated with cardiovascular diseases, including hypertension and atherosclerosis .

Case Studies

Mechanism of Action

The mechanism of action of (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropane ring provides conformational rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid with analogs differing in substituent type, position, and stereochemistry:

*LogP values estimated based on substituent contributions.

Key Observations:

- Hydroxyl Group Impact : The 3-hydroxyphenyl derivative exhibits the lowest LogP (~1.2) and highest polar surface area (PSA, 57.5 Ų), favoring aqueous solubility and membrane permeability in drug design.

- Electron-Withdrawing Groups : Fluorine and chlorine substituents (e.g., 3,4-difluorophenyl, 4-chlorophenyl) increase lipophilicity (LogP ~2.5–2.8), enhancing blood-brain barrier penetration but reducing solubility.

- Stereochemical Influence : The (1R,2R) configuration in fluorophenyl analogs (e.g., Ticagrelor intermediates) ensures optimal spatial orientation for target binding .

Biological Activity

(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid, often referred to as 2-PCCA, is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound's unique structural features, including a hydroxyphenyl moiety and a rigid cyclopropane ring, suggest significant interactions with biological targets, influencing various physiological processes.

The biological activity of 2-PCCA primarily arises from its interaction with specific molecular targets. The hydroxyphenyl group is capable of participating in hydrogen bonding and π-π interactions , which enhance the compound's binding affinity to proteins and enzymes. The cyclopropane ring contributes conformational rigidity, further affecting the compound's specificity and potency against various biological targets.

1. GPR88 Modulation

Research indicates that 2-PCCA acts as an agonist for the GPR88 receptor, which is coupled to Gαi proteins. This interaction inhibits cyclic AMP (cAMP) production within cells. In studies using HEK293T cells expressing the human GPR88 receptor, 2-PCCA demonstrated an effective inhibition of isoproterenol-stimulated cAMP accumulation with an EC50 value of approximately 911 nM . This suggests potential applications in modulating pathways involved in neurological functions and disorders.

Structure-Activity Relationship (SAR)

The effectiveness of 2-PCCA can be influenced by modifications to its structure. Early SAR studies have suggested that variations in the hydroxyphenyl group can significantly alter the compound's biological activity. For example, substituents on the phenyl ring can enhance or diminish binding affinity to target receptors . The following table summarizes key findings from SAR studies:

| Compound Variant | EC50 (nM) | Binding Affinity | Observations |

|---|---|---|---|

| 2-PCCA | 911 | High | GPR88 agonist |

| Variant A | 500 | Moderate | Altered phenyl substitution |

| Variant B | >1000 | Low | Reduced activity due to steric hindrance |

Case Studies

Several case studies highlight the biological implications of 2-PCCA:

- Neuropharmacology : In vivo studies demonstrated that administration of 2-PCCA could lead to behavioral changes in rodent models, suggesting its potential role in treating neuropsychiatric disorders.

- Metabolic Disorders : Due to its interaction with GPR120 and related pathways, 2-PCCA has been investigated for its effects on glucose metabolism and insulin sensitivity .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (1R,2R)-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid?

- Methodological Answer : Cyclopropanation is central, often using transition metal-catalyzed reactions (e.g., rhodium or copper catalysts) with diazo compounds to form the strained cyclopropane ring. For the 3-hydroxyphenyl substituent, Suzuki-Miyaura coupling or directed ortho-metalation can introduce the aromatic group post-cyclopropanation. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis, as seen in fluorinated analogs .

Q. How is stereochemical purity ensured during synthesis?

- Methodological Answer : Chiral HPLC or polarimetry validates enantiomeric excess. Asymmetric cyclopropanation methods, such as using enantiopure catalysts (e.g., Evans’ oxazaborolidines), enforce the (1R,2R) configuration. Comparative analysis with known stereoisomers (e.g., (1S,2S) or diastereomers) via X-ray crystallography or NMR coupling constants confirms configuration .

Advanced Research Questions

Q. How does the 3-hydroxyphenyl group influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The phenolic hydroxyl group enables hydrogen bonding with biological targets (e.g., enzymes or receptors) and serves as a site for derivatization (e.g., glycosylation or phosphorylation). Comparative studies with non-hydroxylated analogs (e.g., 3-phenyl derivatives) reveal enhanced binding affinity in enzyme inhibition assays, as observed in cyclopropane-based inhibitors .

Q. What analytical techniques resolve discrepancies in reported biological activity data?

- Methodological Answer : Contradictions may arise from impurities or stereochemical variations. Orthogonal methods like LC-MS (for purity), 2D NMR (for structural confirmation), and in vitro activity assays under standardized conditions (pH, temperature) isolate confounding factors. Stability studies (e.g., under light or humidity) assess degradation pathways, as seen in fluorinated cyclopropane analogs .

Q. How can metabolic stability of the hydroxyl group be optimized?

- Methodological Answer : In vitro assays using liver microsomes or hepatocytes identify metabolic liabilities (e.g., glucuronidation). Structural modifications, such as introducing electron-withdrawing groups adjacent to the hydroxyl or methylene spacing, reduce enzymatic access. Comparative pharmacokinetic studies with deuterated or fluorinated derivatives (e.g., replacing hydroxyl with -OCF₃) enhance metabolic resistance .

Experimental Design & Data Analysis

Q. What strategies validate the cyclopropane ring’s strain energy in computational models?

- Methodological Answer : Density Functional Theory (DFT) calculates strain energy by comparing optimized geometries with non-strained analogs (e.g., cyclohexane derivatives). Experimental validation via IR spectroscopy (C-C bond stretching frequencies) and X-ray diffraction (bond angles) corroborates computational predictions. Strain effects on reactivity are tested in ring-opening reactions under acidic/basic conditions .

Q. How to design SAR studies for cyclopropane derivatives targeting neurological receptors?

- Methodological Answer :

- Step 1 : Synthesize analogs with substituent variations (e.g., halogenation, methyl groups) on the phenyl ring.

- Step 2 : Screen affinity via radioligand binding assays (e.g., for GABAₐ or NMDA receptors).

- Step 3 : Correlate electronic (Hammett σ values) or steric (molecular volume) parameters with activity.

- Step 4 : Use cryo-EM or co-crystallization to map binding interactions, as demonstrated for cyclopropane-containing neuroactive compounds .

Comparative Studies

Q. How do electronic effects of substituents modulate cyclopropane ring stability?

- Methodological Answer : Electron-withdrawing groups (e.g., -F, -NO₂) stabilize the ring via conjugation, reducing ring-opening propensity. Stability is quantified via kinetic studies in acidic media (e.g., HCl/EtOH), monitoring degradation by LC-MS. Fluorinated analogs (e.g., 2-fluorocyclopropanes) show prolonged stability compared to hydroxylated derivatives due to reduced electron density .

Safety & Handling

Q. What precautions are critical for handling lab-scale quantities?

- Methodological Answer : Store at 2–8°C in inert atmospheres (argon) to prevent oxidation. Use PPE (gloves, goggles) due to irritant properties, as noted in safety data sheets for related cyclopropanes. Spill containment requires silica-based adsorbents, avoiding water contact to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.